2-Methoxyphenyl acetate

Description

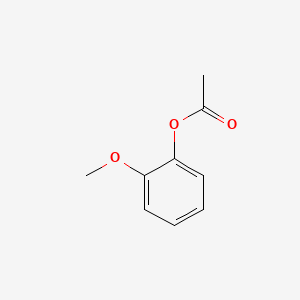

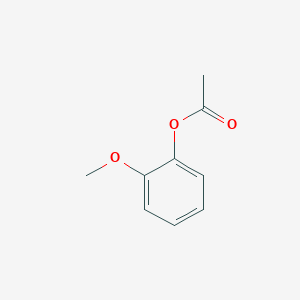

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJHPYFAYGAPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862289 | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale straw coloured liquid, woody, dry, slightly green odour | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

122.00 to 124.00 °C. @ 18.00 mm Hg | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble to slightly soluble in water, miscible (in ethanol) | |

| Record name | Guaiacyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.127-1.134 | |

| Record name | Guaiacyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

613-70-7 | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5YN7743HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.5 °C | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methoxyphenyl acetate, also known as guaiacyl acetate. The document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates essential data, outlines standardized experimental methodologies for property determination, and includes key spectral information for the characterization of this compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison.

Chemical Identity and Structure

This compound is an aromatic ester that is structurally characterized by an acetate group attached to the phenolic oxygen of guaiacol (2-methoxyphenol). This compound is of interest in various chemical and pharmaceutical applications due to its specific structural and chemical attributes.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Guaiacyl acetate, Acetic Acid 2-Methoxyphenyl Ester, o-Acetoxyanisole, O-Acetylguaiacol[1] |

| CAS Number | 613-70-7 |

| Molecular Formula | C₉H₁₀O₃[1] |

| Molecular Weight | 166.17 g/mol [1] |

| InChI | InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3[2] |

| InChIKey | BHJHPYFAYGAPLS-UHFFFAOYSA-N[2] |

| SMILES | CC(=O)Oc1ccccc1OC[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and integration into various synthetic and formulation processes. These properties are summarized in the tables below.

Physical Properties

Table 2: Physical Characteristics

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Melting Point | 31.5 °C[3] |

| Boiling Point | 122-124 °C at 18 mm Hg[3] |

| Density | 1.129 g/mL at 25 °C[3] |

| Refractive Index (n²⁰/D) | 1.514[3] |

| Solubility | Insoluble to slightly soluble in water; soluble in organic solvents.[3] |

| Vapor Pressure | 0.0421 mmHg at 25 °C[3] |

| Flash Point | > 230 °F (> 110 °C)[3] |

Chemical and Spectroscopic Properties

Table 3: Chemical and Spectroscopic Data

| Property | Value |

| Purity | >97.0% (GC)[1] |

| LogP | 1.62050[3] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35 – 7.27 (m, 2H), 6.99 – 6.86 (m, 2H), 5.17 (s, 2H), 3.87 – 3.82 (m, 3H), 2.11 (s, 3H)[4] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 172.65, 133.95, 130.33, 129.41, 128.60[4] |

| Major GC-MS Fragments (m/z) | 166 (M+), 124, 109, 81, 52, 43[2] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting point range (typically 0.5-1.0°C) is indicative of high purity, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered solid is introduced into a thin-walled capillary tube, sealed at one end. The sample is compacted to a height of 2-3 mm by tapping the tube.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or attached to a thermometer immersed in a heating bath (e.g., mineral oil).

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property used for identification and as a criterion of purity.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid such as mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection currents.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed. As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

Density is the mass per unit volume of a substance and is a fundamental physical property.

Methodology: Pycnometer Method

-

Measurement of Empty Pycnometer Mass: A clean and dry pycnometer (a small glass flask with a precise volume) is accurately weighed.

-

Measurement of Pycnometer Mass with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside. The filled pycnometer is then weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

Methodology: Abbé Refractometer

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the surface of the prism.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and quantify the components of a volatile mixture, thereby determining the purity of a substance.

Methodology: GC with Flame Ionization Detector (FID)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID) is used.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated injection port of the GC, where it is vaporized.

-

Separation: An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through the capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Detection: As each component elutes from the column, it is detected by the FID, which generates an electrical signal proportional to the amount of the component.

-

Data Analysis: The output is a chromatogram, which shows peaks corresponding to each component. The area under each peak is proportional to the concentration of that component. The purity of this compound is calculated as the percentage of its peak area relative to the total area of all peaks (excluding the solvent peak).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance such as this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The tabulated data and spectroscopic information serve as a valuable reference for scientists and researchers. The outlined methodologies ensure that these properties can be reliably and accurately measured, facilitating the consistent use of this compound in research and development.

References

Guaiacyl Acetate: A Technical Guide for Researchers

An In-depth Examination of (2-Methoxyphenyl) Acetate for Scientific and Drug Development Applications

Abstract

This technical guide provides a comprehensive overview of guaiacyl acetate (CAS No. 613-70-7), a significant chemical compound with applications in the flavor, fragrance, and pharmaceutical industries. This document details its chemical structure, physicochemical properties, and provides a representative experimental protocol for its synthesis. Furthermore, it includes key spectroscopic data for its characterization and a workflow diagram illustrating its preparation and purification. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on guaiacyl acetate.

Chemical Identity and Structure

Guaiacyl acetate, systematically known as (2-methoxyphenyl) acetate, is an organic compound and an ester of guaiacol and acetic acid.

-

IUPAC Name: (2-methoxyphenyl) acetate[1]

-

Synonyms: 2-Methoxyphenyl acetate, Guaiacol acetate, 1-Acetoxy-2-methoxybenzene, o-Anisyl acetate[1]

-

CAS Number: 613-70-7[1]

-

Molecular Formula: C₉H₁₀O₃[1]

-

Molecular Weight: 166.17 g/mol [1]

-

Chemical Structure:

-

SMILES: CC(=O)OC1=CC=CC=C1OC[1]

-

InChI: InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3[1]

-

Physicochemical Properties

The following table summarizes the key physicochemical properties of guaiacyl acetate, compiled from various sources to aid in its handling, characterization, and application.

| Property | Value | Reference |

| Physical State | Solid or clear, colorless to slightly yellow liquid | [1] |

| Melting Point | 31.5 °C | [1] |

| Boiling Point | 122-124 °C at 18 mmHg | [1] |

| Density | 1.127 - 1.134 g/mL at 25 °C | [1] |

| Refractive Index | 1.507 - 1.513 at 20 °C | [1] |

| Solubility | Insoluble to slightly soluble in water | [1] |

| LogP | 1.38 | [1] |

| Flash Point | > 110 °C (> 230 °F) |

Experimental Protocols

Synthesis of Guaiacyl Acetate via Acetylation of Guaiacol

This protocol describes a representative method for the synthesis of guaiacyl acetate from guaiacol and acetic anhydride, a common laboratory procedure.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst) or anhydrous zinc chloride

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or distillation

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine guaiacol (1.0 equivalent) and acetic anhydride (1.1 to 1.5 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) or anhydrous zinc chloride to the stirring mixture.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 90-100 °C) and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add the reaction mixture to a beaker of cold water or ice to quench the excess acetic anhydride.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid) until effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude guaiacyl acetate.

-

Purification: The crude product can be purified by either vacuum distillation or flash column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure guaiacyl acetate.

Spectroscopic Data for Characterization

The following data are representative for the characterization of guaiacyl acetate.

| Spectroscopic Technique | Data |

| ¹H NMR | δ (ppm): ~7.2-6.9 (m, 4H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.3 (s, 3H, -COCH₃) |

| ¹³C NMR | δ (ppm): ~169 (C=O), ~151 (Ar-C-O), ~140 (Ar-C-OCH₃), ~126-120 (Ar-CH), ~112 (Ar-CH), ~55 (-OCH₃), ~21 (-COCH₃) |

| Mass Spectrometry (EI-MS) | m/z (relative intensity): 166 (M⁺), 124 (base peak, [M-CH₂CO]⁺), 109 ([M-CH₂CO-CH₃]⁺), 43 ([CH₃CO]⁺)[1] |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1760 (C=O ester stretch), ~1600, 1500 (Ar C=C stretch), ~1200 (C-O stretch) |

Workflow and Process Visualization

The synthesis and purification of guaiacyl acetate can be visualized as a sequential workflow. The following diagram, generated using the DOT language, illustrates the key steps from reactants to the final purified product.

Caption: Synthesis and Purification Workflow for Guaiacyl Acetate.

Applications and Relevance in Research

Guaiacyl acetate is primarily utilized as a flavoring and fragrance agent due to its sweet, smoky, and vanilla-like aroma. In the context of drug development and research, it can serve as a versatile starting material or intermediate for the synthesis of more complex molecules. Its phenolic ester structure makes it a candidate for studies involving enzymatic hydrolysis and prodrug design. While direct, significant biological signaling pathway interactions have not been extensively reported, its role as a building block in medicinal chemistry remains an area of interest.

Conclusion

This technical guide has provided essential information on guaiacyl acetate, including its structural and physicochemical properties, a detailed synthesis protocol, and characteristic spectroscopic data. The presented information is intended to be a valuable resource for researchers and professionals, facilitating its use in various scientific and developmental applications.

References

A Technical Guide to the Biological Activity Screening of 2-Methoxyphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenyl acetate, also known as guaiacyl acetate, is a chemical compound primarily utilized as a flavoring and fragrance agent. While its direct biological activities are not extensively documented in scientific literature, the presence of the 2-methoxyphenol moiety suggests potential for a range of biological effects. Structurally related 2-methoxyphenols have demonstrated antioxidant and anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2). Furthermore, derivatives like guaiacoxyacetic acids have been investigated for herbicidal activities.

This technical guide provides a comprehensive framework for the systematic biological activity screening of this compound. It outlines detailed experimental protocols for a tiered screening approach, starting with broad-spectrum assays and progressing to more specific investigations based on the activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic or agrochemical potential of this compound.

General Workflow for Biological Activity Screening

A systematic approach to screening is crucial for the efficient evaluation of a compound's biological effects. The following workflow outlines a logical progression from initial broad-based screening to more focused mechanistic studies.

Spectroscopic Profile of 2-Methoxyphenyl Acetate: A Technical Guide

Introduction

2-Methoxyphenyl acetate, also known as guaiacol acetate, is an aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.31 | m | 2H | Aromatic (C3-H, C6-H) |

| ~6.92 | m | 2H | Aromatic (C4-H, C5-H) |

| 3.84 | s | 3H | Methoxy (-OCH₃) |

| 2.33 | s | 3H | Acetyl (-COCH₃) |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 169.3 | Carbonyl (C=O) |

| 151.2 | Aromatic (C2) |

| 139.8 | Aromatic (C1) |

| 126.8 | Aromatic (C4) |

| 122.5 | Aromatic (C6) |

| 120.5 | Aromatic (C5) |

| 112.5 | Aromatic (C3) |

| 55.9 | Methoxy (-OCH₃) |

| 20.7 | Acetyl (-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~2950, ~2840 | Aliphatic C-H Stretch (CH₃) |

| ~1765 | C=O Stretch (Ester) |

| ~1600, ~1490 | C=C Stretch (Aromatic Ring) |

| ~1260 | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1190 | C-O Stretch (Ester) |

| ~1020 | Symmetric C-O-C Stretch (Aryl Ether) |

| ~750 | C-H Bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 166 | 25 | [M]⁺ (Molecular Ion) |

| 124 | 100 | [M - CH₂CO]⁺ |

| 109 | 40 | [M - CH₂CO - CH₃]⁺ |

| 95 | 10 | [C₆H₅O]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

| 43 | 30 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Acquisition Time: ~2 seconds

-

Relaxation Delay: 2 seconds

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond).

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance

Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

GC Parameters:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split ratio 50:1)

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 2-Methoxyphenyl Acetate and its Role in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenyl acetate, also known as guaiacyl acetate, is a versatile aromatic ester that serves as a crucial building block in modern organic synthesis. Its strategic placement of a methoxy and an acetate group on the benzene ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key synthetic applications of this compound. Detailed experimental protocols for its preparation and major transformations, including the Fries rearrangement and directed ortho-metalation, are presented. Furthermore, its utility is highlighted through its role as a precursor in the synthesis of important pharmaceutical agents.

Introduction

This compound is a colorless to almost colorless liquid with the chemical formula C₉H₁₀O₃.[1][2] It is widely recognized as an important intermediate in the production of pharmaceuticals, fragrances, and other fine chemicals.[1][3] The presence of both an electron-donating methoxy group and a readily transformable acetate group makes it a highly functionalized and synthetically useful molecule. The acetate group can act as a protecting group for the phenolic hydroxyl, which can be readily deprotected under basic conditions.[4] Moreover, the acetate and methoxy groups can direct electrophilic aromatic substitution and metalation reactions to specific positions on the aromatic ring, enabling regioselective functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| CAS Number | 613-70-7 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 240 °C (lit.) | [5] |

| Density | 1.129 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n²⁰/D) | 1.514 (lit.) | [1] |

| Purity | >97.0% (GC) | [2] |

Synthesis of this compound

This compound is readily synthesized by the acetylation of guaiacol (2-methoxyphenol). A standard and efficient method involves the use of acetic anhydride with a base catalyst, such as pyridine.

Experimental Protocol: Acetylation of Guaiacol

Materials:

-

Guaiacol (2-methoxyphenol)

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Toluene

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve guaiacol (1.0 equiv.) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.5–2.0 equiv.) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the careful addition of dry methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford this compound.[6][7]

Role in Organic Synthesis

This compound is a versatile intermediate in a variety of organic transformations, primarily leveraging the reactivity of the aromatic ring and the functionality of the acetate group.

The Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[8][9] This reaction is of significant industrial importance for the synthesis of hydroxyaryl ketones, which are key intermediates in the manufacturing of various pharmaceuticals.[10][11] The reaction of this compound yields a mixture of ortho- and para-acylated phenols, namely 2-hydroxy-3-methoxyacetophenone and 4-hydroxy-3-methoxyacetophenone (acetovanillone).

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[8][9] The choice of solvent also plays a crucial role, with non-polar solvents tending to favor the ortho-product.

Table 1: Regioselectivity in the Fries Rearrangement of this compound

| Lewis Acid | Solvent | Temperature | Major Product | Reference(s) |

| AlCl₃ | Nitrobenzene | Low (< 60 °C) | para (4-hydroxy-3-methoxyacetophenone) | [1][9] |

| AlCl₃ | Nitrobenzene | High (> 160 °C) | ortho (2-hydroxy-3-methoxyacetophenone) | [1][9] |

| AlCl₃ | Carbon Disulfide | Reflux | ortho | [8] |

| TiCl₄ | Dichloromethane | 0 °C to RT | para | [10] |

| BF₃·OEt₂ | Dichloroethane | Reflux | Mixture | [10] |

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (anhydrous)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

To a stirred solution of this compound (1.0 equiv.) in anhydrous nitrobenzene, cool the mixture to 0-5 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.1 to 2.5 equiv.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at a controlled temperature (e.g., room temperature for the para-product or elevated temperature for the ortho-product) and monitor the reaction by TLC.

-

Upon completion, cautiously pour the reaction mixture onto crushed ice and acidify with concentrated HCl.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to separate the ortho and para isomers.[9]

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds.[2] The methoxy group of this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to it using a strong organolithium base, such as n-butyllithium (n-BuLi).[2][12] The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The acetate group is generally stable to the reaction conditions at low temperatures.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add n-BuLi (1.1 equiv.) and stir the mixture at -78 °C for 1-2 hours.

-

Add the chosen electrophile (1.2 equiv.) and continue stirring at -78 °C for another 1-2 hours, then allow the reaction to warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Cross-Coupling Reactions

While this compound itself is not typically a direct partner in cross-coupling reactions, its derivatives, particularly those generated via directed ortho-metalation, can be valuable substrates. For instance, ortho-iodinated this compound can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings to form new carbon-carbon bonds.

Materials:

-

ortho-Iodo-2-methoxyphenyl acetate

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

A base (e.g., K₂CO₃, Cs₂CO₃)

-

A solvent system (e.g., 1,4-dioxane/water)

Procedure:

-

To a reaction vessel, add the ortho-iodo-2-methoxyphenyl acetate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst, and the ligand.

-

Degas the solvent system and add it to the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.

Applications in Drug Development

The structural motif derived from this compound is present in numerous bioactive molecules and serves as a key building block in the synthesis of several pharmaceuticals.

Precursor to Apixaban Intermediates

Derivatives of this compound are utilized in the synthesis of key intermediates for Apixaban, an oral anticoagulant.[13][14] For example, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a crucial precursor in the construction of the pyrazole core of Apixaban.[15]

Building Block for Tamsulosin

Tamsulosin, a medication used to treat benign prostatic hyperplasia, contains a 2-methoxyphenyl group.[16] Synthetic routes to Tamsulosin often start from guaiacol or its derivatives, highlighting the importance of this structural unit in pharmaceutical synthesis.[7]

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound and its primary Fries rearrangement products.

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | 7.35-7.27 (m, 2H), 6.99-6.86 (m, 2H), 3.85 (s, 3H), 2.11 (s, 3H) | 172.7, 133.9, 130.3, 129.4, 128.6 |

| 2-Hydroxy-3-methoxyacetophenone | 12.58 (s, 1H, -OH), 7.35 (d, 1H), 7.07 (d, 1H), 6.86 (t, 1H), 3.91 (s, 3H, -OCH₃), 2.65 (s, 3H, -COCH₃) | Data not explicitly found in search results. |

| 4-Hydroxy-3-methoxyacetophenone | 9.85 (s, 1H, -OH), 7.56 (d, 1H), 7.42 (dd, 1H), 6.90 (d, 1H), 3.84 (s, 3H, -OCH₃), 2.50 (s, 3H, -COCH₃) | 196.7, 151.2, 147.8, 123.7, 114.6, 110.3, 55.9, 26.3 |

Conclusion

This compound is a readily accessible and highly valuable reagent in organic synthesis. Its unique substitution pattern allows for a range of regioselective transformations, including the Fries rearrangement and directed ortho-metalation, providing access to a variety of substituted phenolic compounds. These products, in turn, serve as crucial intermediates in the synthesis of complex molecules, most notably in the pharmaceutical industry. The experimental protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in research and development settings.

References

- 1. rsc.org [rsc.org]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. karlancer.com [karlancer.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 9. asianpubs.org [asianpubs.org]

- 10. benchchem.com [benchchem.com]

- 11. Fries Rearrangement [sigmaaldrich.com]

- 12. Directed Ortho Metalation [organic-chemistry.org]

- 13. asianpubs.org [asianpubs.org]

- 14. caod.oriprobe.com [caod.oriprobe.com]

- 15. This compound | 613-70-7 | TCI AMERICA [tcichemicals.com]

- 16. New practical synthesis of Tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical reactivity of the acetate group on the aromatic ring

An In-depth Technical Guide to the Chemical Reactivity of the Acetate Group on the Aromatic Ring

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity conferred by an acetate group attached to an aromatic ring. The document delineates the electronic effects of the acetoxy substituent, its influence on electrophilic aromatic substitution, and its participation in key rearrangement and cleavage reactions. A comparative analysis with related acetyl and acetamido functionalities is included to provide a broader context for synthetic strategy. Detailed experimental protocols for representative reactions and tabulated quantitative data are presented to support laboratory application and research development.

Introduction: Defining the "Acetate Group" on an Aromatic Ring

In the context of aromatic chemistry, the term "acetate group" can refer to several distinct functionalities, each imparting unique reactivity to the benzene ring. This guide will primarily focus on the acetoxy group (-OCOCH₃) , as seen in phenyl acetate, where an oxygen atom bridges the acetyl group and the aromatic ring. For a comprehensive understanding, we will also compare its reactivity with two related moieties:

-

Acetyl Group (-COCH₃): As in acetophenone, where the carbonyl carbon is directly bonded to the ring.

-

Acetamido Group (-NHCOCH₃): As in acetanilide, where a nitrogen atom links the acetyl group to the ring.

Understanding the subtle electronic differences between these groups is paramount for predicting reaction outcomes and designing effective synthetic routes in medicinal chemistry and materials science.

The Acetoxy Group (-OCOCH₃): A Detailed Reactivity Profile

The acetoxy group is a key functional group that modulates the reactivity of the aromatic ring in a distinct manner compared to hydroxyl or alkoxy groups.

Electronic Effects: An Ortho, Para-Director

The directing effect of the acetoxy group in electrophilic aromatic substitution (EAS) is governed by a competition between two opposing electronic influences:

-

Resonance Donation (+M Effect): The lone pair of electrons on the phenolic oxygen can be delocalized into the aromatic π-system. This donation increases the electron density at the ortho and para positions, making them more nucleophilic and stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack at these sites.

-

Inductive Withdrawal (-I Effect): The electron-withdrawing carbonyl group within the acetoxy moiety pulls electron density away from the phenolic oxygen. This, in turn, makes the oxygen less capable of donating its lone pair to the ring compared to a simple hydroxyl (-OH) group.

The net result is that the resonance donation outweighs the inductive effect in determining the position of substitution, making the acetoxy group an ortho, para-director .[1][2] However, due to the internal delocalization to the carbonyl, the acetoxy group is a less powerful activating group than a hydroxyl or alkoxy group.[1][3]

Caption: Resonance donation from the acetoxy group increases electron density at ortho/para positions.

Electrophilic Aromatic Substitution (EAS)

The acetoxy group directs incoming electrophiles to the ortho and para positions. While it activates the ring relative to benzene, it is considered a moderately activating group. The para product often predominates due to the steric hindrance exerted by the bulky acetoxy group at the ortho positions.[4]

A common example is the bromination of phenyl acetate, which requires a Lewis acid catalyst, unlike the more reactive phenol which can be polybrominated with bromine water alone.[5] The reaction proceeds via the standard EAS mechanism, where the formation of the resonance-stabilized sigma complex is the rate-determining step.

Caption: Mechanism of electrophilic aromatic substitution on acetoxybenzene.

Rearrangement Reactions: The Fries Rearrangement

The Fries rearrangement is a signature reaction of phenolic esters, converting them into hydroxy aryl ketones upon treatment with a Lewis acid catalyst (e.g., AlCl₃).[6][7][8] The reaction involves the migration of the acyl group from the phenolic oxygen to the ortho or para positions of the aromatic ring.[9]

The mechanism is believed to involve the formation of an acylium ion, which then acts as an electrophile in a Friedel-Crafts-type acylation of the aromatic ring.[6][8] The regioselectivity of the reaction is highly dependent on the reaction conditions.

Caption: The Fries rearrangement pathway and conditions influencing regioselectivity.

A photochemical variant, the Photo-Fries rearrangement , proceeds via a radical mechanism and can also yield ortho and para products, though often with lower yields.[6][7][8]

Hydrolysis

The ester linkage of phenyl acetate can be cleaved through hydrolysis to yield phenol and an acetate salt.[10] This reaction is typically base-catalyzed, where a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The phenoxide ion is an excellent leaving group due to the ability of the aromatic ring to stabilize the negative charge through resonance.[10][11]

Comparative Reactivity: -COCH₃ and -NHCOCH₃ Groups

To fully appreciate the role of the acetoxy group, it is useful to compare it with the acetyl and acetamido groups.

| Functional Group | Name | Linkage to Ring | Electronic Effect | Directing Effect | Reactivity in EAS |

| -OCOCH₃ | Acetoxy | -O-C(=O)CH₃ | Weakly Activating | Ortho, Para | More reactive than benzene |

| -COCH₃ | Acetyl | -C(=O)CH₃ | Strongly Deactivating | Meta | Less reactive than benzene |

| -NHCOCH₃ | Acetamido | -NH-C(=O)CH₃ | Strongly Activating | Ortho, Para | Much more reactive than benzene |

-

Acetyl Group (-COCH₃): This group is strongly deactivating and meta-directing. Both the inductive effect of the carbonyl oxygen and, more significantly, the resonance effect withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack.[12]

-

Acetamido Group (-NHCOCH₃): This group is strongly activating and ortho, para-directing. The lone pair on the nitrogen atom is highly available for donation into the ring, making it much more nucleophilic.[4][13] The activating ability is greater than that of the acetoxy group because nitrogen is less electronegative than oxygen, and the delocalization of the lone pair to the carbonyl is less pronounced.

Quantitative Data Summary

Table 1: Regioselectivity in the Fries Rearrangement

The ratio of ortho to para isomers in the Fries Rearrangement is highly sensitive to reaction conditions.

| Substrate | Catalyst | Solvent | Temperature | Ortho:Para Ratio | Reference |

| Phenyl Acetate | AlCl₃ | Nitrobenzene | 25 °C (Low) | Para favored | [6][9] |

| Phenyl Acetate | AlCl₃ | None | 165 °C (High) | Ortho favored | [6][8] |

| Phenyl Acetate | AlCl₃ | CS₂ (Non-polar) | Varies | Ortho favored | [6] |

| Phenyl Acetate | AlCl₃ | Nitrobenzene (Polar) | Varies | Para favored | [6] |

Note: Low temperatures favor the thermodynamically more stable para product, while high temperatures favor the kinetically preferred ortho product, which can form a stable chelated complex with the aluminum catalyst.[6][8]

Experimental Protocols

A generalized workflow for many of the reactions discussed involves setup, reaction monitoring, workup, and purification.

Caption: A typical workflow for synthesis involving an aromatic acetate derivative.

Protocol 1: Fries Rearrangement of Phenyl Acetate to Hydroxyacetophenones[14]

Materials:

-

Phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Ice-water bath

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, dropping funnel)

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.

-

Reagent Addition: Charge the flask with anhydrous AlCl₃ (2.5 equivalents). Cool the flask in an ice-water bath.

-

Slowly add nitrobenzene (solvent) to the flask with continuous stirring.

-

Add phenyl acetate (1 equivalent) dropwise to the stirred suspension over 30 minutes, maintaining a low temperature.

-

Reaction: After the addition is complete, remove the ice bath. The reaction temperature is chosen based on the desired isomer: for the para product, maintain a low temperature (e.g., 25-30 °C); for the ortho product, heat the mixture to a higher temperature (e.g., >160 °C).[8]

-

Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by Thin-Layer Chromatography (TLC) or HPLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.

-

Slowly and carefully quench the reaction by adding 1 M HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture. The isomers can be separated by steam distillation (the ortho isomer is more volatile) or column chromatography.[8]

Protocol 2: Bromination of Acetanilide (Illustrative EAS Protocol)[15][16]

Note: This protocol uses acetanilide as a safer, more accessible model for EAS on an activated ring. The principle of in-situ halogen generation is broadly applicable.

Materials:

-

Acetanilide

-

Potassium bromate (KBrO₃)

-

48% Hydrobromic acid (HBr)

-

Glacial acetic acid

-

Sodium bisulfite solution

-

Ethanol (for recrystallization)

Procedure:

-

Setup: In a 10-mL Erlenmeyer flask, place acetanilide (200 mg, 1.5 mmol), potassium bromate (85 mg, 0.5 mmol), and glacial acetic acid (2 mL).

-

Bromine Generation: Stir the mixture rapidly with a magnetic stirrer. Add 48% hydrobromic acid (0.3 mL) to the stirred mixture. An orange color will appear as bromine (Br₂) is generated in situ via the reaction: 5Br⁻ + BrO₃⁻ + 6H⁺ → 3Br₂ + 3H₂O.[14]

-

Reaction: Continue stirring the mixture for 30 minutes at room temperature.

-

Workup: Pour the reaction mixture into 25 mL of cold water. A solid precipitate of p-bromoacetanilide will form.

-

Stir the aqueous mixture for 15 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by suction filtration using a Hirsch funnel.

-

Wash the solid on the filter first with a dilute sodium bisulfite solution (to remove any excess bromine) and then with cold water.

-

Purification: Air-dry the crude product. Recrystallize the solid from 95% ethanol to obtain pure 4-bromoacetanilide as colorless needles.[14]

Conclusion

The acetate group, particularly in its acetoxy (-OCOCH₃) form, is a versatile substituent in aromatic chemistry. Its electronic profile as a moderately activating, ortho, para-director allows for controlled electrophilic aromatic substitution. Furthermore, its ability to undergo the Fries rearrangement provides a critical pathway for the synthesis of valuable hydroxy aryl ketone intermediates, which are prevalent in pharmaceutical and natural product synthesis. A thorough understanding of its reactivity, in comparison to related acetyl and acetamido groups, is essential for professionals engaged in molecular design and synthetic development.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Solved a. Phenyl acetate although undergoing reaction at the | Chegg.com [chegg.com]

- 4. ias.ac.in [ias.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. testbook.com [testbook.com]

- 8. pharmdguru.com [pharmdguru.com]

- 9. byjus.com [byjus.com]

- 10. benchchem.com [benchchem.com]

- 11. pangea.stanford.edu [pangea.stanford.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of 2-Methoxyphenyl Acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-methoxyphenyl acetate, a class of compounds structurally related to guaiacol, have emerged as a promising scaffold in medicinal chemistry. Exhibiting a diverse range of pharmacological activities, these molecules are being actively investigated for their potential in treating a wide array of human diseases. This technical guide provides an in-depth overview of the current state of research into the therapeutic applications of this compound derivatives, with a focus on their anti-inflammatory, anticonvulsant, antimicrobial, and antioxidant properties. This document is intended to be a comprehensive resource, detailing quantitative efficacy, underlying mechanisms of action, and key experimental methodologies to facilitate further research and development in this area.

Anti-inflammatory Activity

Several derivatives of this compound have demonstrated significant anti-inflammatory effects. The mechanism of action often involves the modulation of key signaling pathways implicated in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory efficacy of various this compound and related derivatives has been quantified in several studies. The following table summarizes key findings, primarily focusing on the inhibition of inflammatory mediators and enzymes.

| Compound | Assay | Target/Mediator | Activity (IC₅₀/Inhibition %) | Reference |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | STAT3 Transcriptional Activity Assay (LPS-stimulated RAW264.7 cells) | STAT3 | IC₅₀: 2.05 µg/mL (7.56 µM) | [1] |

| MMPP | Nitric Oxide (NO) Production Assay (LPS-stimulated RAW264.7 cells) | NO | IC₅₀: 1.79 µg/mL (6.60 µM) | [1] |

| Methoxyphenyl-based Chalcone (Compound 2f) | Nitric Oxide (NO) Production Assay (LPS-induced RAW264.7 macrophages) | NO | IC₅₀: 11.2 µM | [2] |

| 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate (Compound 3c) | In vitro COX-2 Inhibition Assay | COX-2 | 71.24% inhibition | |

| 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate (Compound 3i) | In vitro COX-2 Inhibition Assay | COX-2 | 79.13% inhibition | |

| Ginsenoside Rb2 (a methoxyphenyl-containing compound) | TNFα Production Assay (LPS-stimulated RAW 264.7 cells) | TNFα | IC₅₀: 27.5 µM | [3] |

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to interfere with pro-inflammatory signaling cascades.

The NF-κB pathway is a critical regulator of inflammatory gene expression. The diagram below illustrates the canonical pathway and a potential point of intervention for therapeutic agents.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

The MAPK signaling cascade is another key pathway involved in inflammation. The diagram below provides a simplified representation of the ERK, JNK, and p38 MAPK pathways.

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to assess the anti-inflammatory activity of novel compounds.

-

Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used.

-

Procedure:

-

Animals are divided into control, standard (e.g., indomethacin), and test groups.

-

The initial volume of the right hind paw of each animal is measured using a plethysmometer.

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a specific period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticonvulsant Activity

Certain this compound derivatives have shown promising anticonvulsant properties in preclinical models. Their activity is often evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure tests.

Quantitative Data for Anticonvulsant Activity

The following table summarizes the anticonvulsant efficacy of representative compounds.

| Compound Class/Derivative | Animal Model | Test | ED₅₀ (mg/kg) | Reference |

| Phenylacetanilides | Mice | MES | Various (log1/ED₅₀ reported) | |

| ((Benzyloxy)benzyl)propanamide derivatives (Compound 5) | Mice | MES | 48.0 | [4] |

| Phenyl-glycinamide derivatives (Compound (R)-32) | Mice | MES | 73.9 | [4] |

| 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | Rat | MES (i.p.) | 13 | [5] |

| 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | Rat | MES (p.o.) | 28 | [5] |

Experimental Protocols for Anticonvulsant Screening

This test is a model for generalized tonic-clonic seizures.

-

Animals: Mice (20-30 g) or rats (100-150 g).

-

Procedure:

-

Animals are administered the test compound or vehicle.

-

At the time of peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear clip electrodes.

-

The presence or absence of a tonic hindlimb extension is recorded.

-

-

Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

This test is a model for myoclonic and absence seizures.

-

Animals: Mice (18-25 g).

-

Procedure:

-

Animals are pre-treated with the test compound or vehicle.

-

A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

-

Animals are observed for the onset of clonic seizures for a period of 30 minutes.

-

-

Endpoint: Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for screening novel compounds for anticonvulsant activity.

Caption: A typical workflow for the preclinical screening of anticonvulsant compounds.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

| Compound Class/Derivative | Microorganism | MIC (µg/mL or mM) | Reference |

| Eugenol | Staphylococcus aureus | IC₅₀: 0.75 mM | [6] |

| Eugenol | Escherichia coli | IC₅₀: 1.11-2.70 mM | [6] |

| Capsaicin | Staphylococcus aureus | IC₅₀: 0.68 mM | [6] |

| Vanillin | Staphylococcus aureus | IC₅₀: 1.38 mM | [6] |

| Guaiacol oligomers | Staphylococcus aureus | Up to 99% inhibition | [7] |

| Guaiacol oligomers | Escherichia coli | Up to 99% inhibition | [7] |

| Pyrazoline and Hydrazone Derivatives | Various bacteria and fungi | 32-512 µg/mL | [8] |

| meta-alkoxyphenylcarbamates | Mycobacterium kansasii | 8.3–15.7 µg/mL | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

-

Materials: 96-well microtiter plates, bacterial or fungal culture, appropriate broth medium, test compound, and standard antibiotic.

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the microtiter plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

The phenolic moiety in this compound derivatives contributes to their antioxidant properties, primarily through free radical scavenging.

Quantitative Data for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging activity of compounds.

| Compound Class/Derivative | Assay | Activity (IC₅₀) | Reference |

| 2-methoxy phenol derivative (T2) | DPPH radical scavenging | IC₅₀: 27.97 µg/mL | [10] |

| 2-methoxy phenol derivative (T2) | Nitric oxide (NO) radical scavenging | IC₅₀: 34.36 µg/mL | [10] |

| 2-methoxy phenol derivative (T2) | Hydroxyl (OH) radical scavenging | IC₅₀: 34.83 µg/mL | [10] |

| 2-methoxy phenol derivative (T2) | Iron chelation | IC₅₀: 24.32 µg/mL | [10] |

| Ferulic acid (a guaiacol derivative) | DPPH radical scavenging | Most active among tested guaiacolic acids | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to a yellow-colored compound, and the change in absorbance is measured.

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Different concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

The absorbance is measured spectrophotometrically at approximately 517 nm.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from guaiacol (2-methoxyphenol) or other readily available precursors. The following is a general synthetic scheme.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound derivatives.

Example Synthetic Protocol: Preparation of a Chalcone Derivative

A common route to biologically active methoxyphenyl derivatives involves the Claisen-Schmidt condensation to form chalcones.

-

Reactants: A substituted acetophenone and a substituted benzaldehyde.

-

Procedure:

-

The acetophenone and benzaldehyde are dissolved in a suitable solvent (e.g., ethanol).

-

A base catalyst (e.g., aqueous NaOH or KOH) is added dropwise at room temperature.

-

The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

-

The product is typically isolated by filtration after precipitation in cold water and purified by recrystallization.

-

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of therapeutic potential. Their demonstrated anti-inflammatory, anticonvulsant, antimicrobial, and antioxidant activities warrant further investigation. This technical guide has summarized the key quantitative data, outlined the underlying mechanisms of action, and provided detailed experimental protocols to serve as a valuable resource for researchers in the field. The continued exploration and optimization of this chemical scaffold are poised to yield novel and effective therapeutic agents for a variety of diseases.

References

- 1. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. turkjps.org [turkjps.org]

- 9. Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-DPPH* scavenging activity relationships: parallel study of catechol and guaiacol acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthetic Methodologies for Aryl Acetates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for the preparation of aryl acetates. Aryl acetates are significant structural motifs in a wide array of pharmaceuticals, agrochemicals, and materials. This document details key synthetic strategies, offering a comparative analysis of their advantages, limitations, and substrate scope. Detailed experimental protocols for seminal reactions are provided, alongside a quantitative summary of their efficiencies. Furthermore, reaction mechanisms and experimental workflows are visualized to facilitate a deeper understanding of these transformative reactions.

Carbonylation Reactions

Carbonylation reactions have emerged as powerful and atom-economical methods for the synthesis of aryl acetates, utilizing readily available starting materials like aryl methyl ethers, phenols, and benzyl derivatives. These methods often employ transition metal catalysts to facilitate the incorporation of a carbonyl group.

Rhodium-Catalyzed Carbonylation of Aryl Methyl Ethers

A notable advancement in the synthesis of aryl acetates is the rhodium-catalyzed carbonylation of aryl methyl ethers. This method is particularly significant as it involves the activation of a relatively inert C–O bond. The reaction typically proceeds in the presence of a rhodium catalyst, such as RhCl₃, and iodide promoters like LiI, with LiBF₄ often acting as a co-catalyst to facilitate the cleavage of the ether bond.[1][2][3] Yields for this transformation can be high, often exceeding 90%.[1][2]

Reaction Scheme:

Ar-OCH₃ + CO → Ar-OCOCH₃

In a typical experiment, a Teflon-lined stainless steel reactor is charged with anisole (3 mmol), RhCl₃ (1.5 mol%), LiI (0.66 eq), and LiBF₄ (0.1 eq) in anhydrous acetonitrile (1.5 ml).[2] The reactor is sealed, purged with carbon monoxide (CO) to remove air, and then pressurized with CO to 2 MPa. The reaction mixture is heated to 130°C and stirred for 12 hours.[2] After cooling, the product yield is determined by ¹H NMR analysis using an internal standard.

The reaction mechanism is believed to initiate with the cleavage of the aryl methyl ether bond by LiI, assisted by LiBF₄, to form an lithium phenolate and methyl iodide.[4] The rhodium catalyst, in its active form [Rh(CO)₂I₂]⁻, undergoes oxidative addition with the in-situ generated methyl iodide.[4][5] This is followed by a migratory insertion of carbon monoxide to form an acetyl-rhodium complex. Finally, reductive elimination yields the aryl acetate product and regenerates the active rhodium catalyst.

Caption: Proposed mechanism for Rh-catalyzed carbonylation of aryl methyl ethers.

Palladium-Catalyzed Carbonylation of Benzyl Alcohols and Acetates

A sustainable and environmentally benign approach for the synthesis of alkyl arylacetates involves the palladium-catalyzed carbonylation of benzyl alcohols or benzyl acetates.[6][7] This methodology is advantageous as it can be performed without the use of halogenated substrates or strong bases.[7] A common catalytic system for this transformation is Pd(OAc)₂ with a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF).[6][7]

In a nitrogen-purged vial, Pd(OAc)₂ (5 mol%) and DPPF (10 mol%) are added to methanol (1.0 mL).[6] Subsequently, benzyl alcohol (1 mmol), Cs₂CO₃ (5 mol%), and isopropenyl acetate (1.5 mL) are added. The vial is then placed in an autoclave, which is pressurized with CO (5-10 bar). The reaction is heated to 130°C for 18 hours.[6] Following the reaction, the product mixture is analyzed by gas chromatography or other suitable techniques to determine conversion and yield.

Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone upon treatment with a Lewis acid catalyst.[8][9] While the primary products are ketones, this reaction is fundamentally a rearrangement of an aryl ester and is a key transformation in this class of compounds. The reaction is selective towards the ortho and para positions, and the selectivity can be influenced by reaction conditions such as temperature and solvent.[8][9]

Reaction Scheme:

Ar-OCOCH₃ → o-HO-Ar-COCH₃ + p-HO-Ar-COCH₃

Phenyl acetate is treated with a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), typically in a solvent like nitrobenzene or without a solvent.[10] The reaction temperature is a critical parameter for controlling the regioselectivity. Lower temperatures (below 60°C) generally favor the formation of the para-substituted product, while higher temperatures (above 160°C) favor the ortho-isomer.[10] After the reaction is complete, the mixture is carefully quenched with acid and water, and the product is extracted and purified.